molecular formula C14H23NO2 B258929 N-(3,5-dimethoxybenzyl)pentan-3-amine

N-(3,5-dimethoxybenzyl)pentan-3-amine

Cat. No.: B258929
M. Wt: 237.34 g/mol
InChI Key: GKWRNTNDLIOYEQ-UHFFFAOYSA-N
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Description

N-(3,5-dimethoxybenzyl)pentan-3-amine is a secondary amine featuring a pentan-3-amine backbone substituted with a 3,5-dimethoxybenzyl group. The compound’s structure comprises a symmetrical aromatic ring with methoxy groups at the 3 and 5 positions, linked via a methylene group to a branched aliphatic amine (Figure 1). For example, 3,5-dimethoxybenzyl bromide () may undergo nucleophilic substitution with pentan-3-amine to yield the target compound .

Properties

Molecular Formula

C14H23NO2

Molecular Weight

237.34 g/mol

IUPAC Name

N-[(3,5-dimethoxyphenyl)methyl]pentan-3-amine

InChI

InChI=1S/C14H23NO2/c1-5-12(6-2)15-10-11-7-13(16-3)9-14(8-11)17-4/h7-9,12,15H,5-6,10H2,1-4H3

InChI Key

GKWRNTNDLIOYEQ-UHFFFAOYSA-N

SMILES

CCC(CC)NCC1=CC(=CC(=C1)OC)OC

Canonical SMILES

CCC(CC)NCC1=CC(=CC(=C1)OC)OC

Origin of Product

United States

Comparison with Similar Compounds

Key Features :

  • Molecular Formula: Hypothesized as C₁₄H₂₁NO₂.
  • Molecular Weight : ~235.32 g/mol (calculated).
  • Functional Groups : Methoxy (-OCH₃), secondary amine (-NH-).
  • Potential Applications: Likely serves as a precursor in organic synthesis, particularly for dendritic or polymeric materials, given the utility of methoxybenzyl derivatives in such applications .

Comparative Analysis with Structural Analogs

Structural and Functional Comparisons

The following table summarizes key differences between N-(3,5-dimethoxybenzyl)pentan-3-amine and related compounds:

Compound Molecular Formula Molecular Weight (g/mol) Substituents Key Applications Biological Activity
This compound C₁₄H₂₁NO₂ (hyp.) 235.32 3,5-dimethoxybenzyl, pentan-3-amine Building block for dendritic materials Not reported in evidence
3,5-Dimethoxybenzyl Bromide C₉H₁₁BrO₂ 247.09 Bromide, 3,5-dimethoxybenzyl Precursor for dendritic synthesis None reported
N-(bis(2,4-DMB)carbamothioyl)-4-Cl-Bz Complex structure* ~600 (est.) 2,4-dimethoxybenzyl, carbamothioyl Antimicrobial metal complexes Antibacterial, antifungal

*DMB = dimethoxybenzyl; Bz = benzamide

Key Observations :

In contrast, 2,4-dimethoxybenzyl groups in platinum/palladium complexes () exhibit distinct electronic environments, influencing metal coordination and bioactivity .

Functional Group Reactivity :

  • The bromide in 3,5-dimethoxybenzyl bromide () offers a reactive site for nucleophilic substitution, whereas the amine in the target compound may participate in condensation or coordination chemistry.

Physicochemical and Application-Based Differences

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